(S)-2-Amino-2-(2-hydroxyphenyl)acetic acid
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Overview
Description
(S)-2-Amino-2-(2-hydroxyphenyl)acetic acid is an organic compound with the molecular formula C8H9NO3 It is a derivative of phenylacetic acid, featuring an amino group and a hydroxy group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2-hydroxyphenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis often begins with (2-chlorophenyl)acetic acid.
Hydrolysis: The (2-chlorophenyl)acetic acid is treated with an alkali metal hydroxide, such as sodium hydroxide, in an organic solvent like an inert hydrocarbon solvent. .
Amination: The resulting intermediate is then subjected to amination to introduce the amino group, forming this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(2-hydroxyphenyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives of this compound.
Scientific Research Applications
(S)-2-Amino-2-(2-hydroxyphenyl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(2-hydroxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors, influencing biochemical pathways.
Pathways Involved: It may modulate pathways related to neurotransmission, oxidative stress, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
Phenylacetic acid: A simpler analog without the amino and hydroxy groups.
4-Hydroxyphenylacetic acid: Similar structure but with the hydroxy group in the para position.
3-Hydroxyphenylacetic acid: Hydroxy group in the meta position.
Phenylpyruvic acid: Contains a keto group instead of the amino group
Uniqueness
(S)-2-Amino-2-(2-hydroxyphenyl)acetic acid is unique due to the presence of both amino and hydroxy groups on the phenyl ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
(2S)-2-amino-2-(2-hydroxyphenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c9-7(8(11)12)5-3-1-2-4-6(5)10/h1-4,7,10H,9H2,(H,11,12)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDYFNYBHXPTJG-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)[C@@H](C(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80477731 |
Source
|
Record name | (2S)-Amino(2-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185339-08-6 |
Source
|
Record name | (2S)-Amino(2-hydroxyphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80477731 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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